molecular formula C8H11NO3 B1457166 N-methoxy-N,3-dimethylfuran-2-carboxamide CAS No. 342601-18-7

N-methoxy-N,3-dimethylfuran-2-carboxamide

Cat. No. B1457166
M. Wt: 169.18 g/mol
InChI Key: ZJROOVKWEPTALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage Temperature : Sealed in dry conditions at 2-8°C .

Molecular Structure Analysis

The molecular structure of N-methoxy-N,3-dimethylfuran-2-carboxamide consists of a furan ring with a methyl group and a methoxy group attached. The furan ring is a five-membered heterocyclic ring containing four carbon atoms and one oxygen atom. The methoxy group (OCH3) is attached to one of the carbon atoms, and the methyl group (CH3) is attached to another carbon atom. The carboxamide functional group (-CONH2) is also present, contributing to the overall structure .

Scientific Research Applications

Synthesis and Chemical Applications

  • Development of Heterocyclic Compounds : A study presented the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing applications in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • One-Pot Synthesis Techniques : Research on efficient one-pot synthesis methods for N-methoxy-N-methylamides from carboxylic acids reveals simplified processes for preparing these compounds, highlighting their potential as intermediates in organic synthesis (Misoo Kim, H. Lee, Ki-Jong Han, K. Kay, 2003).

  • Novel Synthesis Methods for Weinreb Amides : Studies introduced innovative approaches for synthesizing N-methoxy-N-methylamides, emphasizing their importance in the production of ketones through reactions with organometallics. These methods offer alternatives to traditional procedures, potentially improving efficiency and yield in pharmaceutical and chemical manufacturing (Jae In Lee, 2007).

Pharmacological Applications

  • Antiprotozoal Agents : The creation of dicationic imidazo[1,2-a]pyridines, including N-methoxy-N-methyl derivatives, showcased their strong antiprotozoal activity. These compounds demonstrate significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential as new therapeutic agents (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

  • Anti-depressants Development : Research into 5-HT3 receptor antagonists led to the discovery of 3-ethoxyquinoxalin-2-carboxamides as potential anti-depressants. These findings indicate the role of N-methoxy-N-methylamide derivatives in developing new treatments for depression (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).

Material Science Applications

  • Thin Film Precursors : Novel niobium and tantalum precursors containing N-alkoxy carboxamide ligands have been synthesized for potential application in producing thin films. These complexes offer promising characteristics for the deposition of metal oxide layers, which are crucial in various technological applications (Jeong Min Hwang et al., 2021).

Safety And Hazards

  • Hazard Statements : N-methoxy-N,3-dimethylfuran-2-carboxamide is classified as a Warning substance. It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and eye contact. Adequate ventilation and personal protective equipment (PPE) are recommended .

properties

IUPAC Name

N-methoxy-N,3-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-4-5-12-7(6)8(10)9(2)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJROOVKWEPTALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N,3-dimethylfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N,3-dimethylfuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methoxy-N,3-dimethylfuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methoxy-N,3-dimethylfuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methoxy-N,3-dimethylfuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methoxy-N,3-dimethylfuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methoxy-N,3-dimethylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.